molecular formula C8H18N2O2 B122149 tert-Butyl (1-aminopropan-2-yl)carbamate CAS No. 149632-73-5

tert-Butyl (1-aminopropan-2-yl)carbamate

Cat. No.: B122149
CAS No.: 149632-73-5
M. Wt: 174.24 g/mol
InChI Key: JQXZBJAAOLPTKP-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-aminopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 1-aminopropan-2-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-aminopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbamates or amides, while reduction reactions produce amines .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the 1-aminopropan-2-yl group.

    tert-Butyl (2-aminoethyl)carbamate: Contains an ethyl group instead of a propyl group.

    tert-Butyl (1-amino-2-methylpropyl)carbamate: Contains a methyl group on the propyl chain.

Uniqueness

tert-Butyl (1-aminopropan-2-yl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the synthesis of complex molecules .

Biological Activity

tert-Butyl (1-aminopropan-2-yl)carbamate, also known as (R)-tert-butyl carbamate, is a chiral carbamate derivative widely utilized in organic synthesis. Its primary role is as a protecting group for amines, facilitating the selective modification of other functional groups while preserving the amine functionality. This article delves into its biological activity, synthesis, and applications in research and medicine.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H17_{17}N1_{1}O2_{2} and a molecular weight of approximately 174.24 g/mol. The compound features a tert-butyl group attached to a carbamate structure linked to an (R)-1-aminopropan-2-yl group, which provides it with unique stereochemical properties advantageous for pharmaceutical applications.

Biological Activity Overview

While this compound itself does not exhibit inherent biological activity, it plays a significant role in various biochemical processes through its interactions with enzymes and receptors. The compound can influence enzyme activities and biochemical pathways, primarily due to the hydrolysis of its carbamate group, which releases an active amine that can interact with biological targets.

The mechanism of action involves the hydrolysis of the carbamate group catalyzed by enzymes such as esterases and amidases. This hydrolysis releases an active amine that can engage with enzymes, receptors, or other proteins to exert biological effects. The specific interactions depend on the structural features of the compound, which dictate its binding affinity and inhibitory effects on target enzymes.

Synthesis

The synthesis of this compound typically involves the reaction between (R)-1-aminopropan-2-ol and tert-butyl chloroformate in the presence of a base like triethylamine. This reaction occurs at room temperature and can be purified through recrystallization or column chromatography.

Applications in Research and Medicine

Organic Synthesis : The compound is predominantly used as a protecting group in organic synthesis, particularly in the production of pharmaceuticals and fine chemicals. Its stability under various reaction conditions allows for stepwise synthesis without compromising the integrity of sensitive functional groups .

Enzyme-Catalyzed Reactions : In biological research, this compound serves as a model compound for studying enzyme-catalyzed reactions involving carbamates. It helps investigate the metabolism of carbamate-containing drugs and their interactions within biological systems .

Prodrug Potential : The compound is explored for its potential as a prodrug. Prodrugs are inactive compounds metabolized in the body to release active drugs. The hydrolysis of its carbamate group can yield an active amine suitable for therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biochemical interactions involving this compound:

Study Focus Findings
Enzyme InteractionDemonstrated that carbamates can inhibit specific enzyme functions by forming intermediates that interact with target sites.
Synthesis ApplicationsHighlighted its use in synthesizing inhibitors for kinase targets such as LIMK proteins, showcasing its versatility in drug development.
Prodrug MechanismExplored the hydrolysis mechanism leading to active amine release, emphasizing its potential in drug design.

Properties

IUPAC Name

tert-butyl N-(1-aminopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXZBJAAOLPTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462234
Record name tert-Butyl (1-aminopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149632-73-5
Record name tert-Butyl (1-aminopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-aminopropan-2-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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